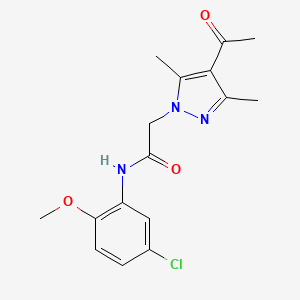
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as ADMP, and it is a pyrazole derivative that has been synthesized using a specific method.
Aplicaciones Científicas De Investigación
Herbicidal Applications
Chloroacetamide derivatives, such as alachlor and metazachlor, are noted for their use as selective pre-emergent or early post-emergent herbicides. These compounds are employed to control annual grasses and broad-leaved weeds in various crops, suggesting that derivatives like "2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide" could have potential applications in agricultural chemistry for weed management (Weisshaar & Böger, 1989).
Antipsychotic Potential
Derivatives of 1H-pyrazol have been investigated for their antipsychotic properties in behavioral animal tests. Specifically, compounds that do not interact with dopamine receptors yet exhibit antipsychotic-like profiles indicate the potential of pyrazole derivatives in developing new antipsychotic medications without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Antioxidant and Antitumor Activities
Research on heterocyclic derivatives, including pyrazoles and oxadiazoles, highlights their significance in medicinal chemistry, particularly for their antioxidant, analgesic, anti-inflammatory, and tumor inhibition properties. These findings underscore the potential of pyrazole-containing compounds in developing new therapeutic agents (Faheem, 2018).
Antimicrobial Activities
Novel thiazole derivatives incorporating pyrazole moieties have shown significant antimicrobial activities. This suggests that compounds with similar structural features could be explored for developing new antimicrobial agents, highlighting the broad utility of this chemical framework in addressing microbial resistance (Saravanan et al., 2010).
Propiedades
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c1-9-16(11(3)21)10(2)20(19-9)8-15(22)18-13-7-12(17)5-6-14(13)23-4/h5-7H,8H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXALZMOPRVXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=C(C=CC(=C2)Cl)OC)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Cyclopentylmethoxy)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2822114.png)
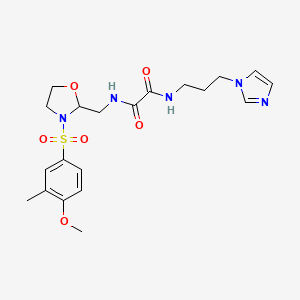
![N-[cyano(2-fluorophenyl)methyl]-3-[(dimethylcarbamoyl)amino]benzamide](/img/structure/B2822117.png)
![4-[3-(Benzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2822118.png)
![4-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2822120.png)

![7-[(2E)-but-2-en-1-yl]-8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
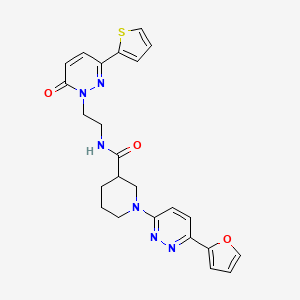

![2-((4-fluorophenyl)thio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2822128.png)
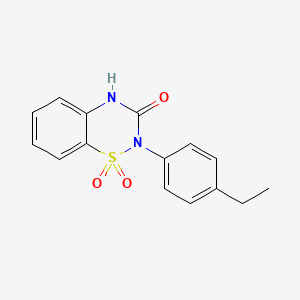
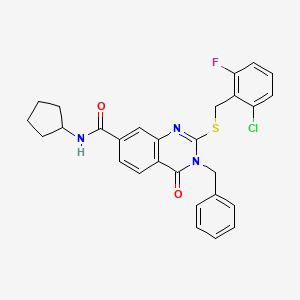

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2822137.png)